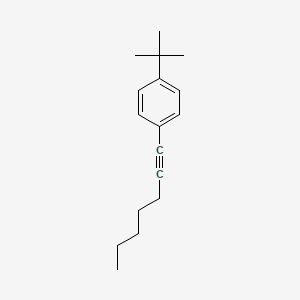

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is an organic compound with the molecular formula C17H24. It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with a hept-1-yn-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1-tert-butyl-4-iodobenzene with hept-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of ketones or alcohols depending on the specific oxidizing agent and conditions.

Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.

Substitution: Introduction of various substituents on the benzene ring, such as alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a ligand in catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-tert-butyl-4-(hept-1-yn-1-yl)benzene in catalysis involves its role as a ligand that stabilizes the transition state and accelerates the reaction rate. In biological applications, the alkyne group can undergo click chemistry reactions with azides, forming stable triazole linkages. This property is exploited in bioconjugation and labeling techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Tert-butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of a hept-1-yn-1-yl group.

1-Tert-butyl-4-(prop-1-yn-1-yl)benzene: Contains a prop-1-yn-1-yl group instead of a hept-1-yn-1-yl group.

1-Tert-butyl-4-(but-1-yn-1-yl)benzene: Features a but-1-yn-1-yl group instead of a hept-1-yn-1-yl group.

Uniqueness

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene is unique due to the length of its alkyne chain, which can influence its reactivity and interactions in chemical and biological systems. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s behavior in various reactions .

Biologische Aktivität

1-Tert-butyl-4-(hept-1-yn-1-yl)benzene, a compound belonging to the family of alkynyl-substituted benzenes, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H26. Its structure consists of a tert-butyl group and a heptyl alkyne substituent attached to a benzene ring, which may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound is less documented; however, insights can be drawn from related compounds.

The mechanisms through which alkynyl-substituted benzenes exert their effects typically involve:

- Interaction with Cellular Targets : These compounds may interact with proteins or enzymes involved in signaling pathways.

- Modulation of Gene Expression : Some studies suggest that similar compounds can influence gene expression related to cell proliferation and apoptosis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of alkynyl-substituted benzenes demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. Although specific data for this compound is limited, the following table summarizes findings from related compounds:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Hex-1-enyl)phenol | MCF-7 (breast) | 15.6 | |

| 4-(Heptyl)phenol | PC3 (prostate) | 12.3 | |

| 4-(Prop-2-enyl)phenol | HCT116 (colon) | 20.5 |

This table highlights the potential for similar compounds to exhibit cytotoxic properties, suggesting that this compound may also possess such activity.

Case Studies

One notable case study involved a series of alkynyl-substituted phenols where researchers observed significant anti-tumor activity in vitro. The study utilized various cancer cell lines to evaluate the efficacy of these compounds. The results indicated that structural modifications significantly impacted their biological activity, emphasizing the importance of further research on this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models predict absorption, distribution, metabolism, and excretion (ADME) profiles that could inform future studies on its safety and efficacy.

Eigenschaften

Molekularformel |

C17H24 |

|---|---|

Molekulargewicht |

228.37 g/mol |

IUPAC-Name |

1-tert-butyl-4-hept-1-ynylbenzene |

InChI |

InChI=1S/C17H24/c1-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2,3)4/h11-14H,5-8H2,1-4H3 |

InChI-Schlüssel |

RRXVKYIOWUHFTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC#CC1=CC=C(C=C1)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.